2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate anthranilic acid derivatives with formamide or formic acid.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction using phenyl lithium or phenyl magnesium bromide.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorinated quinazoline derivative with thiophenol under basic conditions.
Attachment of the Ethanone Moiety: The final step involves the reaction of the sulfanyl-quinazoline intermediate with 4-methoxyacetophenone in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the ethanone moiety, potentially leading to the formation of dihydroquinazoline derivatives or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives and alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The sulfanyl group may enhance binding affinity through additional interactions with the target protein. The overall effect is modulation of cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based anticancer drug.
Prazosin: A quinazoline derivative used to treat hypertension.
Uniqueness
2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone is unique due to its specific structural features, such as the combination of the sulfanyl linkage and the methoxyphenyl group. These features may confer distinct pharmacological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C23H17ClN2O2S |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C23H17ClN2O2S/c1-28-18-10-7-15(8-11-18)21(27)14-29-23-25-20-12-9-17(24)13-19(20)22(26-23)16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
InChI Key |
BHEQJFIGGMCAHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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